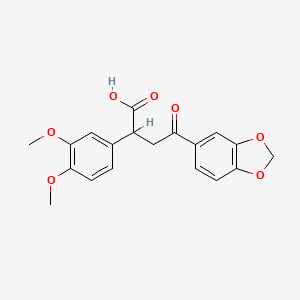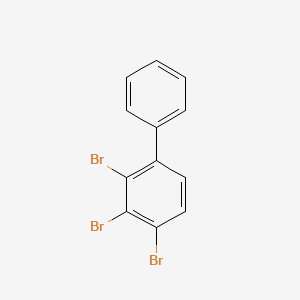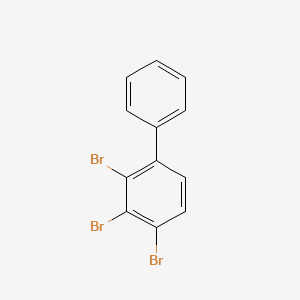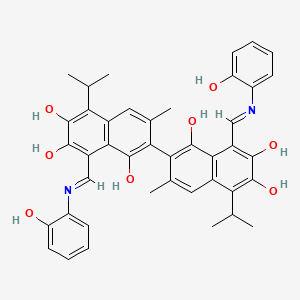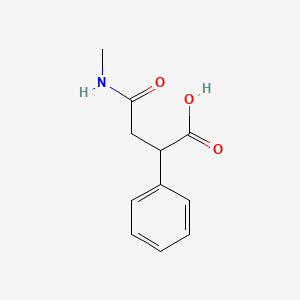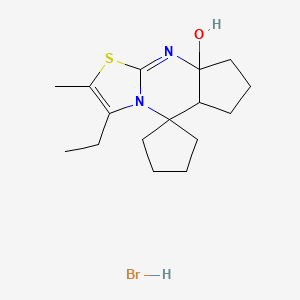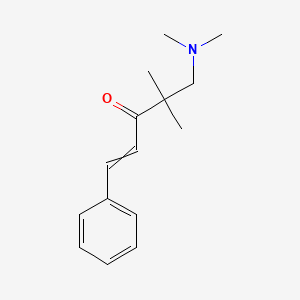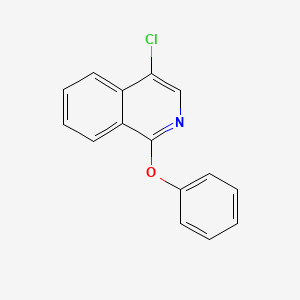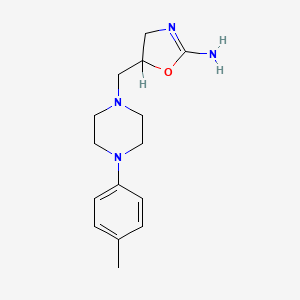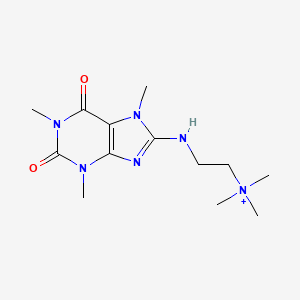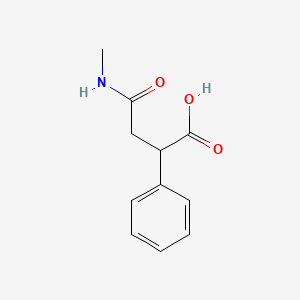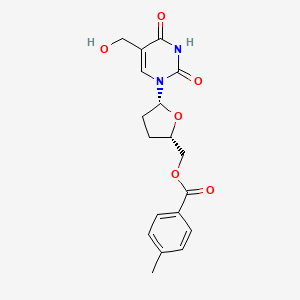
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-hydroxymethyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside, but it has been chemically modified to include a 4-methylbenzoyl group at the 5’ position and lacks the 2’ and 3’ hydroxyl groups. These modifications can significantly alter its biological activity and chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine typically involves multiple steps:
Starting Material: The synthesis often begins with uridine.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Introduction of the 4-Methylbenzoyl Group: The 5’ hydroxyl group is then esterified with 4-methylbenzoic acid or its derivatives under acidic or basic conditions to introduce the 4-methylbenzoyl group.
Deprotection: The protecting groups at the 2’ and 3’ positions are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group at the 5 position can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the 4-methylbenzoyl ester to a hydroxyl group.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or deprotected nucleosides.
Substitution: Various acylated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on nucleic acid metabolism and function.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism by which 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine exerts its effects involves its incorporation into nucleic acids. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester bonds, thereby terminating nucleic acid chain elongation. This property makes it a potent inhibitor of viral replication and a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 4-methylbenzoyl group but also lacks the 2’ and 3’ hydroxyl groups.
5’-O-(4-Methylbenzoyl)uridine: Contains the 4-methylbenzoyl group but retains the 2’ and 3’ hydroxyl groups.
2’,3’-Dideoxy-5’-O-(benzoyl)uridine: Similar structure but with a benzoyl group instead of a 4-methylbenzoyl group.
Uniqueness
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine is unique due to the combination of the 4-methylbenzoyl group and the absence of the 2’ and 3’ hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
133697-35-5 |
|---|---|
Molekularformel |
C18H20N2O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[(2S,5R)-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C18H20N2O6/c1-11-2-4-12(5-3-11)17(23)25-10-14-6-7-15(26-14)20-8-13(9-21)16(22)19-18(20)24/h2-5,8,14-15,21H,6-7,9-10H2,1H3,(H,19,22,24)/t14-,15+/m0/s1 |
InChI-Schlüssel |
LFRUILMEWILHLP-LSDHHAIUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=O)NC3=O)CO |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=O)NC3=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


